6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1784122-07-1
VCID: VC3191261
InChI: InChI=1S/C7H5N5/c8-1-5-2-11-12-4-6(9)3-10-7(5)12/h2-4H,9H2
SMILES: C1=C(C=NC2=C(C=NN21)C#N)N
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol

6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS No.: 1784122-07-1

Cat. No.: VC3191261

Molecular Formula: C7H5N5

Molecular Weight: 159.15 g/mol

* For research use only. Not for human or veterinary use.

6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile - 1784122-07-1

Specification

CAS No. 1784122-07-1
Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
IUPAC Name 6-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Standard InChI InChI=1S/C7H5N5/c8-1-5-2-11-12-4-6(9)3-10-7(5)12/h2-4H,9H2
Standard InChI Key UIOFMPVLGVPCIQ-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C(C=NN21)C#N)N
Canonical SMILES C1=C(C=NC2=C(C=NN21)C#N)N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is definitively identified through various chemical identifiers. Based on available data, the compound possesses a molecular formula of C₇H₅N₅ and a molecular weight of 159.15 g/mol . The compound's structure features a fused heterocyclic ring system with a pyrazole ring fused to a pyrimidine ring, creating the pyrazolo[1,5-a]pyrimidine scaffold. This core structure is substituted with an amino (-NH₂) group at position 6 and a nitrile (-CN) group at position 3.

Structural Features and Bonding

The pyrazolo[1,5-a]pyrimidine scaffold presents a planar, aromatic heterocyclic system with significant π-electron delocalization. This structural feature contributes to the compound's stability and potentially influences its interaction with biological targets. The amino group at position 6 can function as a hydrogen bond donor, while the nitrile group at position 3 can serve as a hydrogen bond acceptor in various chemical and biological interactions.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile can be inferred from its functional groups. The compound contains two key reactive groups:

  • The amino group at position 6 can participate in various reactions typical of aromatic amines, including:

    • Nucleophilic substitution reactions

    • Acylation and alkylation

    • Diazotization reactions

  • The nitrile group at position 3 can undergo transformations such as:

    • Hydrolysis to form carboxylic acids or amides

    • Reduction to form primary amines

    • Addition reactions with nucleophiles

This functional group combination makes the compound versatile for chemical modifications, potentially enabling the synthesis of various derivatives with tailored properties.

Structure-Activity Relationships and Analogous Compounds

Related Derivatives and Structural Analogs

Several structurally related compounds have been documented in chemical databases and literature, highlighting the diversity of pyrazolo[1,5-a]pyrimidine derivatives:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile1784122-07-1C₇H₅N₅159.15
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid1501328-96-6C₇H₆N₄O₂178.15
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate1083196-34-2C₉H₁₀N₄O₂206.20
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile-C₈H₄N₄O172.15

This comparative analysis reveals structural relationships centered around the pyrazolo[1,5-a]pyrimidine scaffold with various functional group substitutions at positions 3 and 6 .

Structure-Activity Considerations

The pyrazolo[1,5-a]pyrimidine core structure appears in various compounds with reported biological activities. While specific activity data for 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is limited in the available literature, related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anticancer properties according to data tables mentioned in research literature. The presence of both amino and nitrile functional groups in the target compound may contribute to specific biological interactions, potentially influencing receptor binding, enzyme inhibition, or other biological mechanisms.

Current Research Status and Future Directions

Research Gaps and Opportunities

The limited information available specifically on 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile highlights several research opportunities:

  • Comprehensive characterization of physical properties including solubility profiles, spectroscopic data, and crystallographic analysis

  • Development of efficient and scalable synthetic routes

  • Systematic evaluation of biological activities, particularly in comparison to related pyrazolo[1,5-a]pyrimidine derivatives

  • Investigation of structure-activity relationships through targeted modifications of the core structure

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